

physical and chemical properties of (5-Chlorothiophen-2-yl)methanol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (5-Chlorothiophen-2-yl)methanol

Cat. No.: B1590313

[Get Quote](#)

An In-depth Technical Guide to **(5-Chlorothiophen-2-yl)methanol**: Properties, Synthesis, and Applications

Authored by: A Senior Application Scientist

Abstract

(5-Chlorothiophen-2-yl)methanol is a halogenated heterocyclic compound that has garnered significant interest as a versatile building block in organic synthesis. Its unique molecular architecture, featuring a thiophene ring substituted with both a reactive hydroxymethyl group and a chlorine atom, provides multiple sites for chemical modification. This guide offers a comprehensive exploration of the physical and chemical properties of **(5-Chlorothiophen-2-yl)methanol**, delving into its spectroscopic profile, synthetic pathways, and chemical reactivity. Furthermore, we will examine its critical role as an intermediate in the development of pharmaceuticals and agrochemicals, provide detailed experimental protocols for its synthesis and analysis, and outline essential safety and handling procedures. This document is intended to serve as a vital resource for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis.

Core Physicochemical Properties

(5-Chlorothiophen-2-yl)methanol, also known as (5-chloro-2-thienyl)methanol, is typically a colorless to light yellow liquid under ambient conditions.^{[1][2]} The presence of the polar hydroxymethyl group and the lipophilic chloro-substituted thiophene ring imparts a balanced

solubility profile, rendering it sparingly soluble in water but readily soluble in common organic solvents like ethers and chlorinated hydrocarbons.[1][3]

A summary of its key physicochemical data is presented below for efficient reference and comparison.

Property	Value	Reference(s)
CAS Number	74168-69-7	[1]
Molecular Formula	C ₅ H ₅ ClOS	[1]
Molecular Weight	148.61 g/mol	[1]
Appearance	Colorless to light yellow liquid	[1]
IUPAC Name	(5-Chlorothiophen-2-yl)methanol	[2]
Synonyms	5-Chloro-2-thiophenemethanol, (5-chloro-2-thienyl)methanol	[1]
Enthalpy of Vaporization	49.3 kJ/mol	[1]
Vapour Pressure	0.0381 mmHg at 25°C	[1]
Index of Refraction	1.603	[1]
Molar Refractivity	35.98 cm ³	[1]
Polar Surface Area	48.5 Å ²	[1][4]
Solubility	Sparingly soluble in water	[1]
Storage Temperature	Ambient	[2]

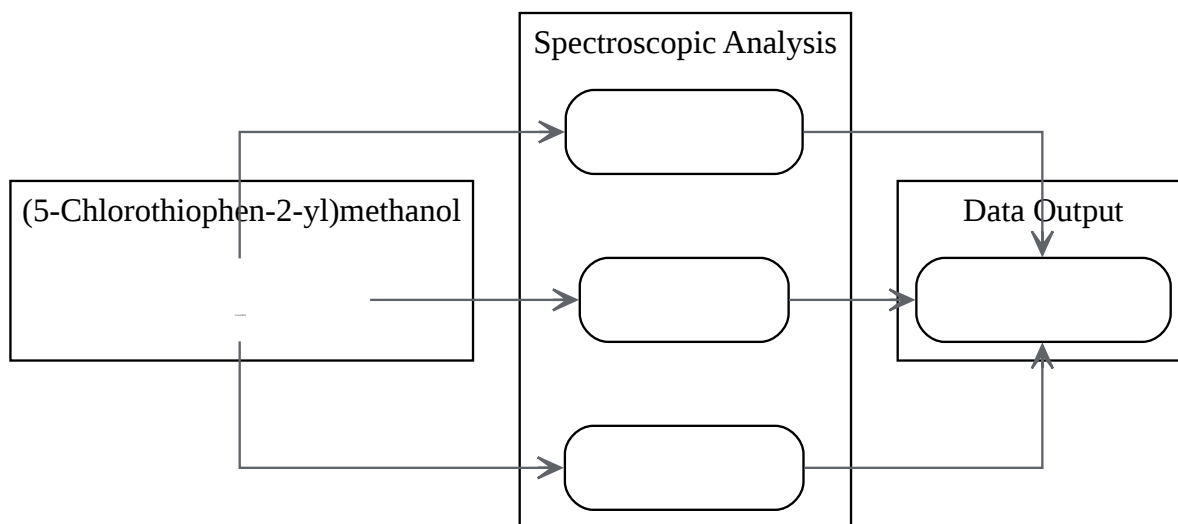
Spectroscopic and Analytical Profile

The structural elucidation of **(5-Chlorothiophen-2-yl)methanol** relies on standard spectroscopic techniques. While a comprehensive public database of its spectra is not readily available, its structural features allow for a confident prediction of its spectral characteristics.[5]

[6] The primary methods for characterization include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[7]

- **^1H NMR Spectroscopy:** The proton NMR spectrum is expected to show distinct signals corresponding to the different protons in the molecule. Two doublets in the aromatic region (typically δ 6.5-7.5 ppm) would correspond to the two coupled protons on the thiophene ring. A singlet or a doublet (depending on coupling to the hydroxyl proton) in the upfield region (δ 4.5-5.0 ppm) would represent the methylene protons ($-\text{CH}_2-$). The hydroxyl proton ($-\text{OH}$) would appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent.
- **^{13}C NMR Spectroscopy:** The carbon NMR spectrum would display five signals. Four signals in the downfield region (δ 120-150 ppm) would correspond to the four unique carbon atoms of the thiophene ring. One signal in the upfield region (δ 55-65 ppm) would represent the methylene carbon.
- **Infrared (IR) Spectroscopy:** Key vibrational frequencies would include a broad absorption band in the region of $3200\text{-}3600\text{ cm}^{-1}$ due to the O-H stretching of the alcohol group. C-H stretching of the aromatic ring would appear around 3100 cm^{-1} . The C-S stretching of the thiophene ring and C-Cl stretching would be observed in the fingerprint region.
- **Mass Spectrometry (MS):** The mass spectrum would show a molecular ion peak (M^+) at m/z 148, corresponding to the molecular weight. A characteristic ($\text{M}+2$) peak with approximately one-third the intensity of the M^+ peak would be observed due to the isotopic abundance of chlorine (^{35}Cl and ^{37}Cl).

Commercially available spectral data for **(5-Chlorothiophen-2-yl)methanol** can be sourced for detailed analysis.[8]



[Click to download full resolution via product page](#)

Caption: Workflow for the spectroscopic analysis of the target compound.

Synthesis, Reactivity, and Mechanistic Considerations

The strategic importance of **(5-Chlorothiophen-2-yl)methanol** lies in its reactivity, which allows for its elaboration into more complex molecular frameworks.

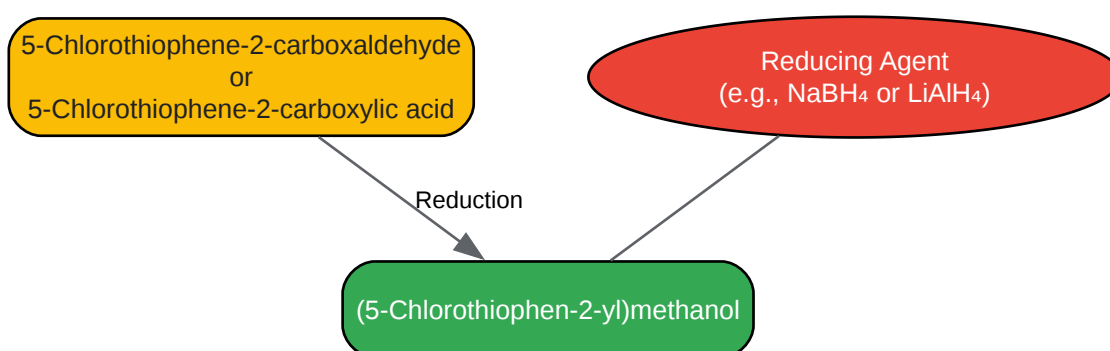
Synthetic Pathways

The most direct and common laboratory synthesis of **(5-Chlorothiophen-2-yl)methanol** involves the reduction of the corresponding aldehyde or carboxylic acid. These precursors, 5-chlorothiophene-2-carboxaldehyde and 5-chlorothiophene-2-carboxylic acid, are themselves valuable intermediates.^{[9][10]}

- From 5-Chlorothiophene-2-carboxaldehyde: The aldehyde can be efficiently reduced to the primary alcohol using mild reducing agents like sodium borohydride (NaBH_4) in an alcoholic solvent (e.g., methanol or ethanol). The mechanism involves the nucleophilic attack of the hydride ion on the electrophilic carbonyl carbon.

- From 5-Chlorothiophene-2-carboxylic acid (or its ester): A more powerful reducing agent, such as lithium aluminum hydride (LiAlH_4) in an anhydrous ether solvent (e.g., diethyl ether or THF), is required for the reduction of the carboxylic acid or its corresponding ester (e.g., methyl 5-chlorothiophene-2-carboxylate).^[11] This method is highly efficient but requires strict anhydrous conditions due to the high reactivity of LiAlH_4 with water.

The precursor, 5-chlorothiophene-2-carboxylic acid, can be synthesized via several routes, including the Friedel-Crafts acylation of 2-chlorothiophene or through a Grignard reaction.^[9]
^[12]^[13]^[14]



[Click to download full resolution via product page](#)

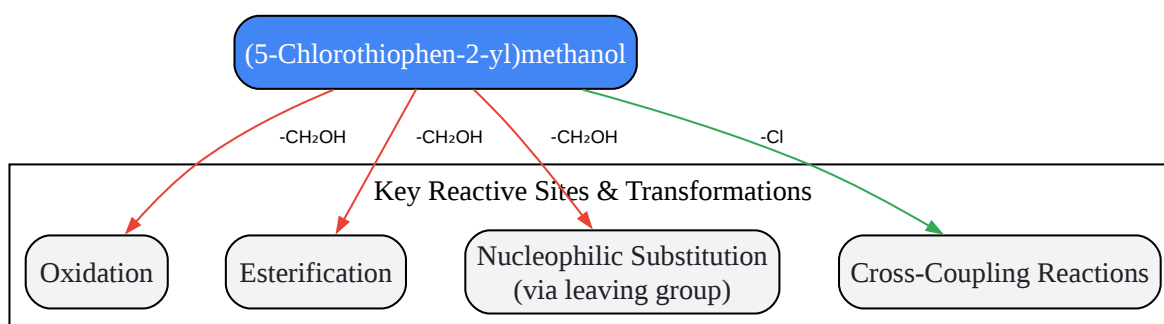
Caption: General synthetic pathway to **(5-Chlorothiophen-2-yl)methanol**.

Chemical Reactivity

The reactivity of **(5-Chlorothiophen-2-yl)methanol** is dictated by its three key structural components: the hydroxymethyl group, the thiophene ring, and the chlorine atom.

- Hydroxymethyl Group ($-\text{CH}_2\text{OH}$): This primary alcohol functionality is a versatile handle for further transformations. It can be:
 - Oxidized back to 5-chlorothiophene-2-carboxaldehyde using mild oxidizing agents (e.g., PCC) or further to 5-chlorothiophene-2-carboxylic acid with stronger oxidants (e.g., KMnO_4).
 - Esterified by reacting with carboxylic acids or acyl chlorides.

- Converted to a leaving group (e.g., tosylate or mesylate) and subsequently displaced by various nucleophiles to introduce new functional groups.
- Thiophene Ring: As an electron-rich aromatic system, the thiophene ring can undergo electrophilic aromatic substitution. The directing effects of the electron-withdrawing chlorine atom and the activating hydroxymethyl group will influence the regioselectivity of these reactions.
- Chlorine Atom (-Cl): The chlorine atom can be displaced via nucleophilic aromatic substitution under forcing conditions or, more commonly, participate in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the formation of C-C, C-N, and C-O bonds.



[Click to download full resolution via product page](#)

Caption: Key reactive sites of **(5-Chlorothiophen-2-yl)methanol**.

Applications in Drug Discovery and Agrochemicals

Heterocyclic compounds are cornerstones of modern medicinal chemistry, and thiophene derivatives are particularly prominent.^[15] The thiophene ring is often considered a bioisostere of a benzene ring, offering similar steric properties but with different electronic characteristics and metabolic profiles.^[16]

(5-Chlorothiophen-2-yl)methanol serves as a pivotal intermediate in the synthesis of a wide array of biologically active molecules.^[1] Its utility stems from its capacity to be incorporated into larger, more complex structures.

- **Pharmaceutical Synthesis:** It is a building block for various pharmaceutical compounds.^[1] While its direct precursor, 5-chlorothiophene-2-carboxylic acid, is a key intermediate in the synthesis of the anticoagulant drug Rivaroxaban, **(5-chlorothiophen-2-yl)methanol** provides an alternative entry point or a scaffold for creating analogues.^{[12][13]} The chlorothiophene moiety is found in molecules targeting inflammatory conditions, microbial infections, and proliferative diseases.^{[10][12][16][17]}
- **Agrochemical Development:** The compound is also utilized in the synthesis of modern agrochemicals, including pesticides and herbicides, where the thiophene ring contributes to the biological efficacy and selectivity of the final product.^{[10][11][18]}
- **Materials Science:** Thiophene derivatives are fundamental units in the construction of conductive polymers and other functional materials used in organic electronics and sensors.^{[10][18]}

The reported antimicrobial and antifungal properties of **(5-Chlorothiophen-2-yl)methanol** itself suggest potential for direct application, although its primary value remains as a synthetic intermediate.^[1]

Experimental Protocol: Synthesis of (5-Chlorothiophen-2-yl)methanol

This section provides a representative, field-proven protocol for the synthesis of **(5-Chlorothiophen-2-yl)methanol** via the reduction of 5-chlorothiophene-2-carboxaldehyde.

Objective: To synthesize **(5-Chlorothiophen-2-yl)methanol** with high purity and yield.

Materials:

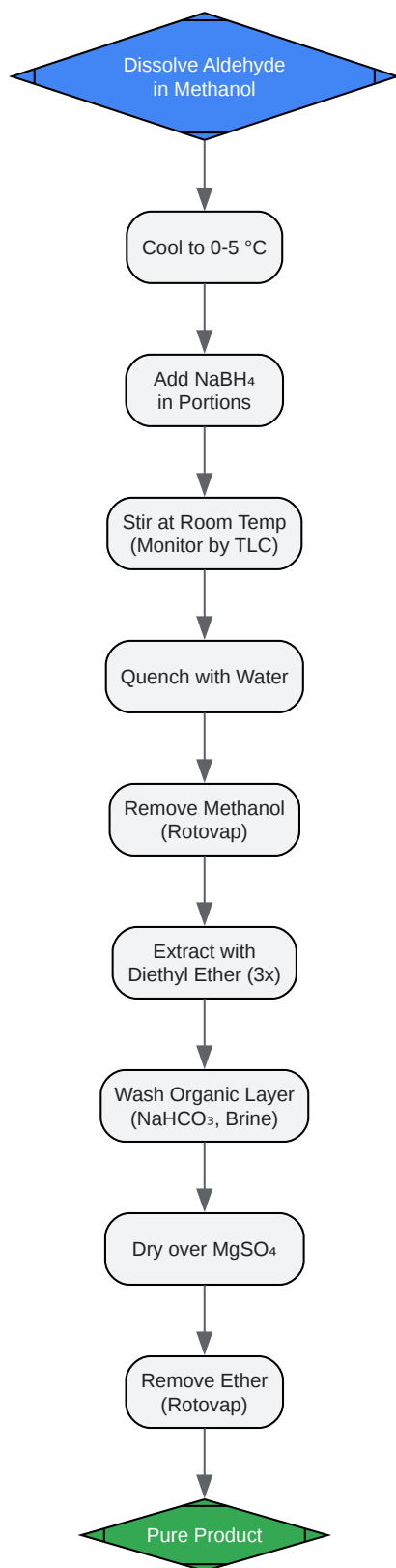
- 5-Chlorothiophene-2-carboxaldehyde
- Sodium borohydride (NaBH_4)
- Methanol (anhydrous)
- Deionized water

- Diethyl ether (or Ethyl Acetate)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

Methodology:

- **Reaction Setup:** In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 g of 5-chlorothiophene-2-carboxaldehyde in 100 mL of methanol.
- **Cooling:** Place the flask in an ice-water bath and stir the solution until the temperature equilibrates to 0-5 °C. **Causality:** This exothermic reaction is cooled to prevent side reactions and ensure controlled reduction.
- **Addition of Reducing Agent:** Slowly add 1.5 g of sodium borohydride to the stirred solution in small portions over 15-20 minutes. Maintain the temperature below 10 °C during the addition. **Self-Validation:** The slow addition prevents excessive foaming (H_2 gas evolution) and a rapid temperature increase.
- **Reaction Monitoring:** After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
- **Quenching:** Carefully quench the reaction by slowly adding 50 mL of deionized water while stirring. **Caution:** This will cause hydrogen gas evolution.
- **Solvent Removal:** Remove the methanol from the reaction mixture using a rotary evaporator under reduced pressure.
- **Extraction:** Transfer the remaining aqueous solution to a separatory funnel. Extract the aqueous layer three times with 50 mL portions of diethyl ether. Combine the organic layers.

- **Washing:** Wash the combined organic layers sequentially with 50 mL of saturated NaHCO_3 solution and 50 mL of brine. Causality: The washes remove any remaining acidic or basic impurities.
- **Drying and Filtration:** Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.
- **Solvent Evaporation:** Remove the diethyl ether using a rotary evaporator to yield the crude product, **(5-Chlorothiophen-2-yl)methanol**.
- **Purification (Optional):** If necessary, the crude product can be further purified by flash column chromatography on silica gel.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for the synthesis of the target compound.

Safety, Handling, and Storage

While a specific, comprehensive safety datasheet for **(5-Chlorothiophen-2-yl)methanol** is not widely available, its structural similarity to other harmful chlorinated organic compounds and alcohols necessitates cautious handling.^{[4][19]}

- Hazard Identification: Assumed to be harmful if swallowed, in contact with skin, or if inhaled. May cause skin and serious eye irritation.^[4] The use of methanol as a solvent or reagent introduces hazards of flammability and toxicity.^{[20][21][22][23][24]}
- Personal Protective Equipment (PPE):
 - Eye/Face Protection: Wear chemical safety goggles or a face shield.
 - Skin Protection: Wear impervious gloves (e.g., butyl rubber) and a lab coat.
 - Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood.
- Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors. Keep away from heat, sparks, and open flames. Ground all equipment to prevent static discharge.^{[22][23]}
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and acid chlorides.^{[3][19]}
- Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow it to enter drains.

Conclusion

(5-Chlorothiophen-2-yl)methanol is a high-value synthetic intermediate with a rich and versatile chemistry. Its well-defined physical properties, predictable reactivity, and strategic importance as a building block for pharmaceuticals and agrochemicals make it a compound of significant interest to the scientific community. This guide has provided a detailed overview of its core characteristics, from its fundamental physicochemical data to practical synthetic protocols and safety considerations. A thorough understanding of this molecule's properties

and reactivity empowers researchers to leverage its full potential in the pursuit of novel chemical entities with diverse applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

1. Page loading... [wap.guidechem.com]
2. (5-Chlorothiophen-2-yl)methanol | 74168-69-7 [sigmaaldrich.com]
3. 5-Chlorothiophene-3-methanol | Properties, Uses, Safety Data & Supplier in China [quinoline-thiophene.com]
4. (4-Chlorothiophen-2-yl)methanol | C₅H₅ClOS | CID 67154484 - PubChem [pubchem.ncbi.nlm.nih.gov]
5. benchchem.com [benchchem.com]
6. benchchem.com [benchchem.com]
7. lehigh.edu [lehigh.edu]
8. 5-Chlorothiophene-2-ylmethanol(74168-69-7) ¹H NMR spectrum [chemicalbook.com]
9. 5-Chlorothiophene-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
10. chemimpex.com [chemimpex.com]
11. chemimpex.com [chemimpex.com]
12. nbino.com [nbino.com]
13. 5-Chlorothiophene-2-carboxylic acid | 24065-33-6 [chemicalbook.com]
14. CN108840854B - Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method - Google Patents [patents.google.com]
15. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
16. benchchem.com [benchchem.com]
17. Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. chemimpex.com [chemimpex.com]
- 19. fishersci.com [fishersci.com]
- 20. solventsandpetroleum.com [solventsandpetroleum.com]
- 21. cdn.caymanchem.com [cdn.caymanchem.com]
- 22. methanex.com [methanex.com]
- 23. eurofins.com.au [eurofins.com.au]
- 24. Methanol Solvent Properties [macro.lsu.edu]
- To cite this document: BenchChem. [physical and chemical properties of (5-Chlorothiophen-2-yl)methanol]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1590313#physical-and-chemical-properties-of-5-chlorothiophen-2-yl-methanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com